1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a bicyclic heteroaromatic core substituted with dichlorophenyl and dimethoxyphenyl groups. Its structural complexity arises from the fusion of pyrrolidine and pyrazine rings, with additional substitutions influencing electronic and steric properties.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-29-19-7-3-5-17(21(19)30-2)25-22(28)27-12-11-26-10-4-6-18(26)20(27)15-9-8-14(23)13-16(15)24/h3-10,13,20H,11-12H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPAPHYYNSSQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s structure suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
The compound’s effects on biochemical pathways are currently unknown. Given the compound’s structure, it may potentially interact with various enzymes and receptors, thereby affecting multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific biological targets and the nature of its interactions with these targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors influence the action of this compound are currently unknown.
Biological Activity
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 446.3 g/mol |
| CAS Number | 899960-44-2 |
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to 1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit significant anti-inflammatory effects. For instance, derivatives containing similar structural motifs have been shown to inhibit the production of pro-inflammatory cytokines and prostaglandin E2 (PGE) in vitro. The inhibition of cyclooxygenase (COX) enzymes is a critical mechanism through which these compounds exert their anti-inflammatory effects.
Case Study: COX Inhibition
A study assessing various derivatives demonstrated that specific compounds significantly suppressed COX-1 and COX-2 activities. The half-maximal inhibitory concentration (IC) values for some analogs were reported as follows:
| Compound | IC (COX-1) | IC (COX-2) |
|---|---|---|
| Compound A | 19.45 μM | 42.1 μM |
| Compound B | 26.04 μM | 31.4 μM |
| Compound C | 28.39 μM | 23.8 μM |
These results suggest that modifications to the chemical structure can enhance anti-inflammatory potency.
Neuroprotective Effects
The neuroprotective potential of related compounds has also been explored, particularly in the context of neuroinflammatory conditions such as Parkinson's disease (PD). For example, a study involving a structurally related compound demonstrated its ability to alleviate neuroinflammation induced by lipopolysaccharide (LPS) in microglial cells.
The neuroprotective effects were attributed to the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways, which are pivotal in mediating inflammatory responses in the brain:
- Inhibition of iNOS and COX-2 : The compound significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX-2.
- Behavioral Improvements : In vivo studies showed that treatment with this class of compounds resulted in improved behavioral outcomes in models of PD.
Pharmacological Implications
The findings surrounding This compound suggest its potential application in treating inflammatory diseases and neurodegenerative disorders. Its ability to modulate inflammatory pathways positions it as a candidate for further pharmacological exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s pyrrolo[1,2-a]pyrazine core distinguishes it from imidazo[1,2-a]pyridine (e.g., ) and pyrazole-carboxamide (e.g., ) analogs. The fused bicyclic system may enhance π-π stacking interactions in biological targets compared to monocyclic analogs.
Substituent Effects: The 2,4-dichlorophenyl group in the target compound likely increases lipophilicity and electron-withdrawing effects, similar to the 4-fluorophenyl group in . The 2,3-dimethoxyphenyl moiety may modulate solubility and hydrogen-bonding capacity, contrasting with the nitro or cyano groups in .
Research Findings and Hypotheses
- Bioactivity Predictions : Based on analogs like pyrazole-carboxamides (e.g., ), the target compound may exhibit activity against kinases (e.g., JAK2 or EGFR) due to its carboxamide group and aromatic substituents.
- SAR Limitations : The absence of experimental data for the target compound precludes definitive structure-activity relationship (SAR) conclusions.
Q & A
Q. What are the recommended synthetic pathways for synthesizing 1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?
The synthesis involves multi-step organic reactions, typically including:
- Core Formation : Intramolecular cyclization of precursor amides or carboxamides using palladium catalysts (e.g., Pd(0) or Pd(II)) to construct the dihydropyrrolo[1,2-a]pyrazine core .
- Substituent Introduction : Sequential coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the 2,4-dichlorophenyl and 2,3-dimethoxyphenyl groups. Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (60–100°C) to enhance regioselectivity .
- Carboxamide Formation : Amidation via activation of carboxylic acid intermediates with coupling agents like HATU or EDC .
Q. How should researchers characterize the compound’s structure and purity?
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and core integrity. For example, aromatic protons of dichlorophenyl groups appear as doublets in δ 7.2–7.8 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 488.1 for C23H20Cl2N3O3) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What experimental design considerations are critical for assessing biological activity?
- Target Selection : Prioritize CNS targets (e.g., serotonin or dopamine receptors) based on structural analogs with dimethoxyphenyl groups showing CNS activity .
- In Vitro Assays : Use HEK-293 cells transfected with target receptors for binding affinity studies (IC50 determination). Include positive controls (e.g., clozapine for dopamine receptors) .
- Solubility Optimization : Employ co-solvents like DMSO (≤0.1% v/v) or cyclodextrin complexes to mitigate low aqueous solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
- Meta-Analysis : Compare datasets from analogs (e.g., N-(2,3-dimethoxyphenyl) derivatives) across studies, noting variations in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in receptor isoform expression .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing dichlorophenyl with fluorophenyl) to isolate contributions to activity .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental results .
Q. What strategies optimize yield in palladium-catalyzed coupling reactions for this compound?
- Catalyst-Ligand Systems : Use Pd(OAc)2 with XPhos or BINAP ligands to enhance coupling efficiency (yield improvement from 45% to >75%) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining high yields (85–90%) .
- Purification Techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate pure product .
Q. How do electronic effects of substituents influence the compound’s reactivity and stability?
- Electron-Withdrawing Groups (EWGs) : The 2,4-dichlorophenyl group increases electrophilicity, facilitating nucleophilic aromatic substitution but may reduce stability under basic conditions .
- Methoxy Groups : The 2,3-dimethoxyphenyl moiety enhances solubility via hydrogen bonding but may sterically hinder interactions in planar receptor binding pockets .
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the carboxamide group) .
Methodological Challenges and Solutions
Q. How to address low reproducibility in synthetic batches?
- Critical Parameter Control : Document reaction parameters (e.g., solvent dryness, inert atmosphere) rigorously. For example, trace water in DMF can hydrolyze intermediates .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading) and identify interactions affecting yield .
- Batch Analysis : Compare NMR and HRMS data across batches to detect impurities (e.g., residual palladium) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
